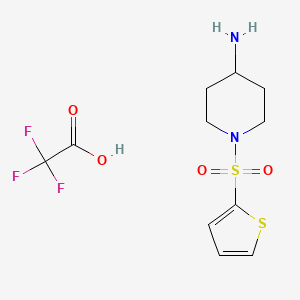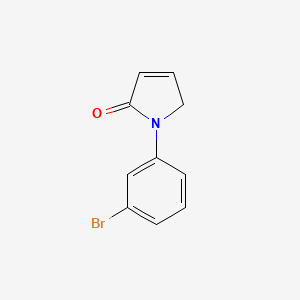
1-(Thiophene-2-sulfonyl)piperidin-4-amine, trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Thiophene-2-sulfonyl)piperidin-4-amine; trifluoroacetic acid is a compound that combines a piperidine ring with a thiophene sulfonyl group and is often used in various chemical and pharmaceutical applications. The trifluoroacetic acid component is typically used as a counterion to stabilize the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophene-2-sulfonyl)piperidin-4-amine typically involves the reaction of piperidine derivatives with thiophene sulfonyl chloride under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct. The resulting product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of 1-(thiophene-2-sulfonyl)piperidin-4-amine may involve large-scale batch reactions using automated reactors. The reaction conditions are optimized for yield and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions
1-(Thiophene-2-sulfonyl)piperidin-4-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a thiol or sulfide.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce thiols or sulfides .
Scientific Research Applications
1-(Thiophene-2-sulfonyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(thiophene-2-sulfonyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene sulfonyl group can form strong interactions with active sites, while the piperidine ring can enhance binding affinity. These interactions can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Thiophene-2-sulfonyl)piperidin-4-ol: Similar structure but with a hydroxyl group instead of an amine.
1-(Thiophene-2-sulfonyl)piperidin-4-one: Contains a ketone group instead of an amine.
Uniqueness
1-(Thiophene-2-sulfonyl)piperidin-4-amine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H15F3N2O4S2 |
|---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
1-thiophen-2-ylsulfonylpiperidin-4-amine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C9H14N2O2S2.C2HF3O2/c10-8-3-5-11(6-4-8)15(12,13)9-2-1-7-14-9;3-2(4,5)1(6)7/h1-2,7-8H,3-6,10H2;(H,6,7) |
InChI Key |
ZRWNYYZHYRYQQB-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)S(=O)(=O)C2=CC=CS2.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B13478523.png)


![2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid](/img/structure/B13478545.png)



![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-1-methyl-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13478566.png)


![2-{7-Oxospiro[3.5]nonan-1-yl}acetic acid](/img/structure/B13478585.png)



